molecular formula C16H15Cl3FN3OS2 B2426134 2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride CAS No. 1052529-40-4

2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2426134
CAS No.: 1052529-40-4
M. Wt: 454.78
InChI Key: MUDRISXKALWCQR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H15Cl3FN3OS2 and its molecular weight is 454.78. The purity is usually 95%.
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Biological Activity

2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride (CAS Number: 1052529-40-4) is a synthetic compound with a complex structure that includes thiophene and benzo[d]thiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological activity, synthesizing findings from multiple studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of the compound is C16H15Cl3FN3OS2C_{16}H_{15}Cl_{3}FN_{3}OS_{2}, with a molecular weight of 454.8 g/mol. The structural features contribute significantly to its biological activity.

PropertyValue
Molecular Formula C16H15Cl3FN3OS2
Molecular Weight 454.8 g/mol
CAS Number 1052529-40-4

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cell survival and proliferation. Similar compounds have been shown to inhibit myeloid cell leukemia 1 (Mcl-1), a protein critical for the survival of cancer cells. The dimethylamino group may enhance its binding affinity to biological targets, potentially increasing its efficacy as an anticancer agent.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of benzothiazole have shown potent cytotoxic effects against various cancer cell lines, including breast and liver cancers. The compound's mechanism may involve the induction of apoptosis in cancer cells through the inhibition of Mcl-1 and other survival pathways .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its role as an enzyme inhibitor. Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing therapies.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Enzyme Inhibition Assays
    • Another investigation focused on the inhibition of specific kinases involved in cell signaling pathways. The compound was found to inhibit key kinases with IC50 values indicating strong inhibitory effects, which could be leveraged in therapeutic applications targeting aberrant signaling in cancers.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FN3OS2.ClH/c1-21(2)5-6-22(15(23)10-8-13(17)25-14(10)18)16-20-11-4-3-9(19)7-12(11)24-16;/h3-4,7-8H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDRISXKALWCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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